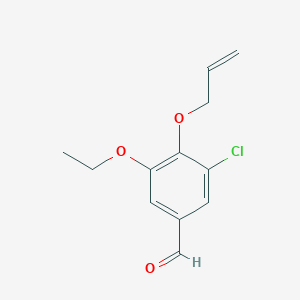

4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde

Vue d'ensemble

Description

4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an allyloxy group, a chloro substituent, and an ethoxy group attached to a benzaldehyde core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxybenzaldehyde and allyl bromide.

Allylation: The hydroxyl group of 3-chloro-4-hydroxybenzaldehyde is first converted to an allyloxy group through an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

Ethoxylation: The resulting intermediate is then subjected to an ethoxylation reaction using ethyl iodide and a base to introduce the ethoxy group at the desired position.

Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products:

Oxidation: 4-(Allyloxy)-3-chloro-5-ethoxybenzoic acid.

Reduction: 4-(Allyloxy)-3-chloro-5-ethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and functionalized aromatic derivatives.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development studies.

Medicine: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals. Its derivatives may be explored for therapeutic applications in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. It may also find applications in the development of novel catalysts and ligands for chemical processes.

Mécanisme D'action

The mechanism of action of 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The allyloxy and chloro substituents can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.

Comparaison Avec Des Composés Similaires

4-(Allyloxy)benzaldehyde: Lacks the chloro and ethoxy substituents, making it less versatile in certain applications.

3-Chloro-4-hydroxybenzaldehyde:

4-(Allyloxy)-3-chlorobenzaldehyde: Lacks the ethoxy group, which may affect its solubility and reactivity.

Uniqueness: 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde is unique due to the presence of all three functional groups (allyloxy, chloro, and ethoxy) on the benzaldehyde core. This combination of substituents enhances its reactivity and versatility in various chemical reactions and applications. The compound’s unique structure allows for the exploration of diverse chemical transformations and potential biological activities.

Activité Biologique

4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde is a synthetic organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an allyloxy group, a chloro substituent, and an ethoxy group attached to a benzaldehyde moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with similar functional groups have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results suggest that these compounds demonstrate moderate to potent inhibitory effects on microbial growth, indicating their potential as antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. These studies typically involve assessing the compound's ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. For example, related compounds have shown efficacy against breast cancer and leukemia cell lines by disrupting cellular pathways involved in growth and survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, which could be beneficial in treating inflammatory diseases .

The biological activities of this compound are thought to stem from its ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors that play critical roles in disease pathways. For example, the inhibition of certain enzymes involved in the inflammatory response or cancer progression may be a key mechanism through which this compound exerts its effects.

Study on Antimicrobial Activity

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that some derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

| Compound | Inhibition Zone (mm) | Standard Comparison |

|---|---|---|

| This compound | 15 | Amoxicillin (20 mm) |

| Derivative A | 18 | Amoxicillin (20 mm) |

| Derivative B | 12 | Amoxicillin (20 mm) |

Anticancer Screening

In another study focusing on anticancer properties, this compound was tested against human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at concentrations achievable in therapeutic settings .

| Cell Line | IC50 (µM) | % Cell Viability at 50 µM |

|---|---|---|

| MCF-7 | 25 | 30% |

| HeLa | 30 | 25% |

Propriétés

IUPAC Name |

3-chloro-5-ethoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZAWABXOVNIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404148 | |

| Record name | 4-(ALLYLOXY)-3-CHLORO-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443291-94-9 | |

| Record name | 4-(ALLYLOXY)-3-CHLORO-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.